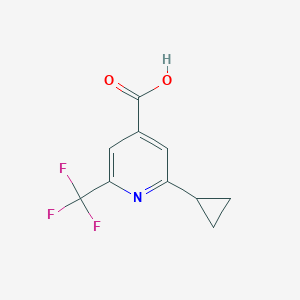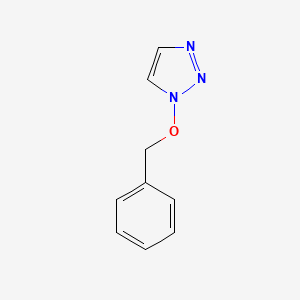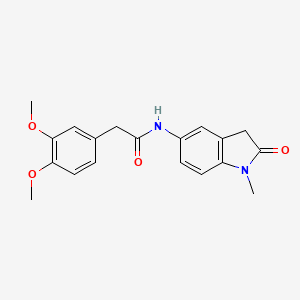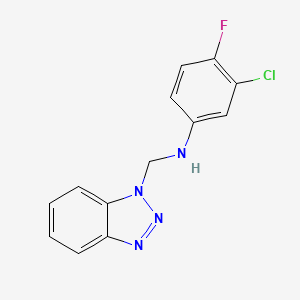
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with an appropriate sulfonyl chloride to form N-(2-pyrrolidin-1-ylsulfonyl)ethanol.
Conversion to the Ynamide: The intermediate is then subjected to a coupling reaction with a but-2-ynoic acid derivative under basic conditions to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ynamide moiety to an amide or alkene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amides or alkenes.
Substitution: N-substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide is used as a coupling reagent for the formation of amide bonds. Its unique structure allows for efficient and selective reactions, making it valuable in the synthesis of complex molecules.
Biology
The compound has potential applications in the development of bioactive molecules. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification of biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide exerts its effects involves the formation of stable amide bonds through nucleophilic attack on the ynamide moiety. The sulfonyl group enhances the electrophilicity of the carbon-carbon triple bond, facilitating the reaction with nucleophiles. This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Pyrrolidin-1-ylsulfonylethyl)but-2-ynamide: can be compared with other ynamide derivatives such as N-(2-morpholin-4-ylsulfonylethyl)but-2-ynamide and N-(2-piperidin-1-ylsulfonylethyl)but-2-ynamide.
Uniqueness
Structural Features: The presence of the pyrrolidine ring and the sulfonyl group in this compound provides unique reactivity and stability compared to other ynamide derivatives.
Reactivity: The compound’s ability to undergo selective oxidation, reduction, and substitution reactions makes it versatile in synthetic applications.
Applications: Its use in peptide synthesis and drug design highlights its importance in both academic research and industrial applications.
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-5-10(13)11-6-9-16(14,15)12-7-3-4-8-12/h3-4,6-9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTBJFMTYPZLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)



![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2522331.png)





![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)
